Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine
Overview
Description
Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine: is a complex organic compound that features a pyridine ring substituted with methoxycarbonylphenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents under specific conditions.
Attachment of methoxycarbonylphenyl groups: This could be done through esterification or other suitable organic reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine: can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to form different products.
Reduction: Reduction reactions could alter the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Bis-2,6-(3-Methoxycarbonylphenyl)-4-methylpyridine
- Bis-2,6-(3-Methoxycarbonylphenyl)-4-chloropyridine
- Bis-2,6-(3-Methoxycarbonylphenyl)-4-bromopyridine
Uniqueness
Bis-2,6-(3-Methoxycarbonylphenyl)-4-(trifluoromethyl)pyridine: is unique due to the presence of the trifluoromethyl group, which can impart distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
methyl 3-[6-(3-methoxycarbonylphenyl)-4-(trifluoromethyl)pyridin-2-yl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO4/c1-29-20(27)15-7-3-5-13(9-15)18-11-17(22(23,24)25)12-19(26-18)14-6-4-8-16(10-14)21(28)30-2/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGNFQLUPDIZLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=N2)C3=CC(=CC=C3)C(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.